3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

Catalog No.
S14223212
CAS No.
M.F
C10H12ClF2N
M. Wt
219.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

Product Name

3-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

IUPAC Name

3-(3,4-difluorophenyl)pyrrolidine;hydrochloride

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C10H11F2N.ClH/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H

InChI Key

QTTGVUFVACDMJT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2)F)F.Cl

3-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a chemical compound characterized by its unique structural features that include a pyrrolidine ring and a difluorophenyl group. The presence of two fluorine atoms on the phenyl ring significantly influences the compound's chemical properties and biological activity. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form alcohols or amines with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atoms in the compound may be replaced by other functional groups through nucleophilic substitution reactions, often facilitated by nucleophiles like hydroxide ions or amines.

The biological activity of 3-(3,4-Difluorophenyl)pyrrolidine hydrochloride has been explored in various studies. It exhibits potential as a modulator of specific receptors and enzymes, which could make it useful in pharmacological applications. Interaction studies indicate that this compound may have binding affinities that are relevant for therapeutic targets, although specific details on its efficacy and mechanism of action require further investigation.

The synthesis of 3-(3,4-Difluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with (S)-pyrrolidine and 3,4-difluorobenzaldehyde.
  • Reaction Conditions: The reaction is conducted under specific conditions that may include a suitable solvent and catalyst to facilitate the formation of the desired product.
  • Purification: Post-reaction, the product undergoes purification processes such as recrystallization or chromatography to isolate the pure compound.

In an industrial setting, optimized conditions are employed to enhance yield and purity through methods like solvent extraction and crystallization.

3-(3,4-Difluorophenyl)pyrrolidine hydrochloride has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals targeting various diseases.
  • Research: In studies aimed at understanding receptor interactions and enzyme modulation.

Its unique structure may allow it to serve as a lead compound for developing new therapeutic agents .

Interaction studies have shown that 3-(3,4-Difluorophenyl)pyrrolidine hydrochloride has significant binding affinity to certain biological targets. These studies focus on its interactions with specific receptors and enzymes, which are critical for understanding its potential therapeutic effects. The findings suggest that this compound could play a role in drug development aimed at treating conditions influenced by these targets.

Several compounds share structural similarities with 3-(3,4-Difluorophenyl)pyrrolidine hydrochloride. A comparison highlights their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-(2,4-Difluorophenyl)pyrrolidine hydrochlorideSimilar pyrrolidine structureDifferent fluorination pattern
2-(3-Fluorophenyl)pyrrolidine hydrochlorideSingle fluorine substitutionLess fluorinated, potentially different activity
1-(2,4-Dichlorophenyl)pyrrolidine hydrochlorideDichlorinated phenyl groupDifferent halogenation pattern affecting reactivity

These compounds illustrate variations in halogenation that can significantly influence their biological activities and chemical properties .

Cyclization reactions provide direct pathways to pyrrolidine scaffolds by forming the five-membered ring through intramolecular bond formation. For 3-(3,4-difluorophenyl)pyrrolidine, acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)imines has emerged as a robust method. This approach leverages a cascade reaction involving initial cyclization followed by a 1,3-aryl shift to yield 3-arylidene-pyrrolidine intermediates, which can be reduced to the target structure. Reaction conditions typically involve hydrochloric acid or trifluoroacetic acid in tetrahydrofuran at 0–50°C, achieving yields exceeding 75% with high regiocontrol.

Grignard reagent-mediated cyclizations offer alternative routes. As demonstrated in the synthesis of analogous fluorinated pyrrolidines, tert-butyl pyrrolidone formate reacts with 2,5-difluorophenylmagnesium bromide to form 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine intermediates. Subsequent acid-catalyzed dehydration and deprotection yield the unsaturated pyrrolidine core, which undergoes stereoselective reduction using chiral auxiliaries like D-mandelic acid or R-chiral phosphonic acids.

Table 1: Comparative Analysis of Cyclization Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Reference
Acid-catalyzed cyclizationN-(4,4-diethoxybutyl)imineHCl/TFA75–82
Grignard additiontert-Butyl pyrrolidone2,5-Difluorophenyl-MgBr68–73
Nitrile anion cyclizationChloroethyl ketoneLiHMDS71

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

219.0626334 g/mol

Monoisotopic Mass

219.0626334 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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